molecular formula C20H22BrN5O4S B12148491 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide

Cat. No.: B12148491
M. Wt: 508.4 g/mol
InChI Key: MZPRTXAGJUXQCK-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide is a complex organic compound featuring a triazole ring, a trimethoxyphenyl group, and a bromo-methylphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via nucleophilic substitution reactions, often using trimethoxybenzyl halides.

    Sulfanyl Group Introduction: The sulfanyl group is incorporated through thiolation reactions, typically using thiourea or similar reagents.

    Acetamide Formation: The final step involves the acylation of the triazole derivative with 2-bromo-4-methylphenyl acetic acid or its derivatives under conditions such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Nitro, bromo, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an inhibitor of various enzymes and receptors. Its trimethoxyphenyl group is known for its bioactivity, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise functionalization.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group can bind to active sites, inhibiting enzyme activity or blocking receptor interactions. The triazole ring may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide is unique due to the presence of the bromo-methylphenyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also influence its chemical reactivity and stability.

Properties

Molecular Formula

C20H22BrN5O4S

Molecular Weight

508.4 g/mol

IUPAC Name

2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide

InChI

InChI=1S/C20H22BrN5O4S/c1-11-5-6-14(13(21)7-11)23-17(27)10-31-20-25-24-19(26(20)22)12-8-15(28-2)18(30-4)16(9-12)29-3/h5-9H,10,22H2,1-4H3,(H,23,27)

InChI Key

MZPRTXAGJUXQCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC)Br

Origin of Product

United States

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